2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-N-quinolin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)14-7-3-4-8-15(14)23(21,22)17-12-9-11-5-1-2-6-13(11)16-10-12/h1-10,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUIXUKFBPISPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Nitro N Quinolin 3 Yl Benzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR for Structural Elucidation and Chemical Shifts
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the 2-nitrophenyl and quinolin-3-yl moieties, along with the sulfonamide N-H proton. The aromatic region typically displays a series of multiplets and doublets in the downfield area, generally between 7.0 and 9.0 ppm, which is characteristic of protons attached to electron-deficient aromatic systems.
The protons of the 2-nitrobenzenesulfonyl group are expected to appear as a complex set of multiplets due to spin-spin coupling. The protons on the quinoline (B57606) ring also exhibit characteristic shifts and coupling patterns that allow for their specific assignment. The sulfonamide proton (SO₂NH) usually appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Its identity can be confirmed by deuterium (B1214612) exchange, where the signal disappears upon addition of D₂O.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Quinoline-H2 | ~8.8-9.0 | d |
| Quinoline-H4 | ~8.1-8.3 | d |
| Aromatic-H (Nitrophenyl) | ~7.5-8.2 | m |
| Aromatic-H (Quinoline) | ~7.4-7.9 | m |
Carbon (¹³C) NMR for Carbon Skeleton Assignment
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, the spectrum would show 15 distinct signals, corresponding to the 15 carbon atoms in the asymmetric molecule.
The carbon atoms of the two aromatic rings (nitrophenyl and quinolinyl) resonate in the typical downfield region for sp²-hybridized carbons, from approximately 110 to 150 ppm. The presence of the electron-withdrawing nitro (NO₂) and sulfonyl (SO₂) groups causes a significant downfield shift for the carbons directly attached to or in close proximity to them. The specific chemical shifts are crucial for confirming the substitution pattern on both aromatic rings.
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C-NO₂ (Nitrophenyl) | ~145-150 |
| C-SO₂ (Nitrophenyl) | ~138-142 |
| Aromatic C-H (Quinoline & Nitrophenyl) | ~115-135 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, allowing for the tracing of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the straightforward assignment of protonated carbons.
Infrared (IR) Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.
Key vibrational frequencies observed include:
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the sulfonamide group.
S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong and distinct absorption bands: one for asymmetric stretching (νas) typically around 1340-1370 cm⁻¹ and one for symmetric stretching (νs) around 1150-1180 cm⁻¹.
N=O Stretching: The nitro group (NO₂) also shows two characteristic strong bands: an asymmetric stretch (νas) near 1520-1560 cm⁻¹ and a symmetric stretch (νs) near 1345-1385 cm⁻¹. The symmetric stretch may sometimes overlap with the asymmetric S=O stretch.
Aromatic C=C and C=N Stretching: Vibrations associated with the quinoline and benzene (B151609) rings appear in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfonamide (N-H) | Stretching | 3200-3400 |
| Sulfonyl (S=O) | Asymmetric Stretching | 1340-1370 |
| Sulfonyl (S=O) | Symmetric Stretching | 1150-1180 |
| Nitro (N=O) | Asymmetric Stretching | 1520-1560 |
| Nitro (N=O) | Symmetric Stretching | 1345-1385 |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HR-MS) is utilized to determine the precise mass of the molecular ion, which in turn confirms the elemental composition and molecular formula of the compound. For this compound, the molecular formula is C₁₅H₁₁N₃O₄S.
HR-MS analysis would yield an exact mass measurement for the protonated molecule [M+H]⁺ that closely matches the calculated theoretical value. This high degree of accuracy definitively confirms the molecular formula.
Furthermore, analysis of the fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this class of compounds include:
Cleavage of the S-N bond, leading to fragments corresponding to the 2-nitrobenzenesulfonyl cation and the 3-aminoquinoline (B160951) radical cation (or vice versa).
Loss of sulfur dioxide (SO₂).
Loss of the nitro group (NO₂) or nitric oxide (NO).
X-ray Crystallography for Solid-State Molecular Architecture
While specific crystallographic data for the title compound is not widely published, analysis of closely related structures, such as 2-nitro-N-phenylbenzenesulfonamide, provides significant insight into the expected solid-state conformation. nih.govnih.gov
X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key structural features anticipated for this compound include:
A twisted conformation around the S-N bond, resulting in a significant dihedral angle between the planes of the nitrophenyl and quinolinyl rings. In a similar molecule, this angle was found to be 59.55 (7)°. nih.govnih.gov
The formation of an intramolecular hydrogen bond between the sulfonamide N-H proton and one of the oxygen atoms of the ortho-nitro group. This interaction creates a stable seven-membered ring motif, denoted as an S(7) graph-set motif. nih.govnih.gov
The crystal packing would likely be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking between the aromatic ring systems of adjacent molecules.
Table 4: Expected Key Crystallographic Parameters (based on analogs)
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Conformation at S-N Bond | Twisted |
| Dihedral Angle (Ring-Ring) | ~60-90° |
| Intramolecular Bonding | N-H···O (to nitro group) |
Determination of Crystal System and Space Group
The initial step in the structural characterization of this compound would involve growing single crystals of the compound suitable for X-ray diffraction analysis. Once suitable crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique used to determine the crystal system and space group.
The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique three-dimensional arrangement of spots, would be collected by a detector. Analysis of the symmetry of this pattern allows for the unambiguous determination of one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) and one of the 230 possible space groups, which describe the complete symmetry of the crystal lattice. This fundamental information defines the packing of the molecules in the solid state.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of the data that would be obtained from SC-XRD analysis and is not based on experimental results.)
| Parameter | Value |
| Empirical formula | C₁₅H₁₁N₃O₄S |
| Formula weight | 329.33 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
With the solved crystal structure, the precise atomic coordinates would allow for a detailed analysis of the intermolecular forces that stabilize the crystal packing. These non-covalent interactions are crucial for understanding the supramolecular architecture.
Hydrogen Bonding: The presence of a sulfonamide N-H group as a hydrogen bond donor and oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen atom of the quinoline ring as potential acceptors, suggests that hydrogen bonding plays a significant role in the crystal structure. The analysis would identify and characterize these bonds by their donor-acceptor distances and angles. For instance, N-H···O and C-H···O interactions would be systematically tabulated.
π-π Stacking: The aromatic nature of both the nitrophenyl and quinoline ring systems makes them candidates for π-π stacking interactions. This analysis would involve calculating the distances between the centroids of adjacent rings and the angles between their planes to determine if they are arranged in a parallel-displaced or T-shaped geometry, which are common motifs for stabilizing aromatic interactions.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound (Note: This table illustrates the types of interactions that would be analyzed and is not based on experimental data.)
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bond | N-H···O | Value | Value |
| Hydrogen Bond | C-H···O | Value | Value |
| π-π Stacking | Ring 1···Ring 2 | Value | Value |
Hirshfeld Surface Analysis for Supramolecular Interactions
To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis would be performed. This computational method maps the electron distribution of a molecule within a crystal to generate a unique surface. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.
The analysis provides a graphical representation of all intermolecular interactions simultaneously. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent weaker or longer-range contacts.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is a hypothetical representation of the quantitative data derived from a Hirshfeld analysis.)
| Contact Type | Percentage Contribution (%) |
| O···H | Value |
| H···H | Value |
| C···H | Value |
| N···H | Value |
| S···H | Value |
| C···C | Value |
| Other | Value |
Computational and Quantum Chemical Investigations of 2 Nitro N Quinolin 3 Yl Benzene 1 Sulfonamide
Density Functional Theory (DFT) Based Computational Studies
No published DFT studies were found for 2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide.
Geometry Optimization and Energy Calculations
Specific optimized coordinates, bond lengths, bond angles, dihedral angles, and total energy values for this molecule are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
There are no specific published values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap for this compound. Visualizations of the orbital distributions are also unavailable.
Molecular Electrostatic Potential (MEP) Surface Mapping
MEP surface maps, which identify the electrophilic and nucleophilic sites of the molecule, have not been published for this compound.
Non-Linear Optical (NLO) Properties Calculation
Calculated NLO properties, such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), for this specific molecule are not documented in the available scientific literature.
Exploration of Tautomeric Equilibria and Conformational Preferences
No computational studies detailing the potential tautomers or stable conformers of this compound and their relative energies were found.
Interaction Energy Analysis within Aggregated Structures
There is no available research on the computational analysis of interaction energies within dimers or larger aggregates of this compound, which would describe intermolecular forces like hydrogen bonding and π-π stacking.
Based on a comprehensive search of available scientific literature, detailed computational and quantum chemical investigations specifically for the compound This compound are not publicly available. As a result, the specific data required to populate the requested sections with detailed research findings and data tables could not be located.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as per the provided outline. Any attempt to do so would involve speculation or the use of data from unrelated molecules, which would violate the core instructions of the request.
Structure Activity Relationship Sar Studies of 2 Nitro N Quinolin 3 Yl Benzene 1 Sulfonamide Analogs
Influence of Nitro Group Position and Substitutions on Biological Activity
The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties, polarity, and steric profile of the benzene (B151609) ring to which it is attached. nih.govsvedbergopen.com Its presence and position are critical determinants of biological activity, often acting as a key pharmacophore or, in some contexts, a toxicophore. nih.govresearchgate.net
The electron-withdrawing nature of the nitro group can deactivate the aromatic ring, altering the molecule's polarity and favoring interactions with nucleophilic sites within biological targets like enzymes. nih.gov In many cases, the biological activity of nitro-aromatic compounds is dependent on the enzymatic reduction of the nitro group within cells, which can produce reactive intermediates like nitroso and hydroxylamine (B1172632) species. mdpi.comresearchgate.net This reductive bioactivation is a known mechanism for the antimicrobial and antiparasitic effects of some nitro-containing drugs. svedbergopen.comresearchgate.net
The position of the nitro group on the benzenesulfonamide (B165840) ring—ortho (2-position), meta (3-position), or para (4-position)—is a critical factor in determining the molecule's interaction with its target. Studies on related compounds have demonstrated that positional isomerism leads to significant variations in activity. For instance, in a series of quinoline-based sulfonamides designed as carbonic anhydrase inhibitors, placing the key sulfamoyl functionality at the para-position was generally more advantageous for inhibitory activity than the ortho-position, which in turn was better than the meta-position. nih.gov Similarly, research on substituted 3-arylcoumarins showed that a nitro group on the coumarin (B35378) scaffold was essential for antibacterial activity against S. aureus, whereas nitro-substitution on the appended 3-aryl ring alone resulted in inactive compounds. mdpi.com
Replacing the nitro group with other substituents allows for the modulation of electronic and steric properties. For example, replacing it with halogens (e.g., -Cl, -F) or alkyl groups (e.g., -CH₃) can fine-tune the lipophilicity and binding interactions. In one study on quinazoline-sulfonamide scaffolds, a 4-nitrophenyl substitution was found to confer potent anticancer and antitubercular activity. researchgate.net
Table 1: Impact of Nitro Group and Related Substitutions in Similar Scaffolds
| Scaffold Type | Substitution | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Quinoline-based sulfonamides | Sulfamoyl (-SO₂NH₂) | para > ortho > meta | Optimal inhibitory activity against carbonic anhydrase isoforms hCA IX and hCA XII. nih.gov | nih.gov |
| Quinazoline-sulfonamides | Nitro (-NO₂) | 4-position (para) | Potent activity against MDA-MB-231 cancer cell line and Mycobacterium tuberculosis. researchgate.net | researchgate.net |
Impact of Quinoline (B57606) Ring Substitution and Nitrogen Position on Efficacy and Selectivity
The quinoline ring system is a crucial component, often serving as a lipophilic "tail" that engages in hydrophobic and π-π stacking interactions within the binding sites of target proteins. nih.gov Its size and aromatic nature allow it to fit into pockets that can enhance binding affinity and selectivity. The position of the nitrogen atom within the quinoline ring and the nature of substituents on the ring system are key factors influencing efficacy.
Quinoline Ring Substitution: Substitutions on the quinoline ring can modulate the compound's electronic properties, lipophilicity, and steric profile. A variety of substituents, such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), and chloro (-Cl), have been explored to probe their effect on activity. nih.gov For example, in one study on quinolinyl-chromone derivatives, a 6-methoxy group on the quinoline moiety led to a modest decrease in the inhibitory potential against cholinesterases. mdpi.com The introduction of such groups can alter the molecule's ability to form key interactions or may introduce steric hindrance, thereby affecting its binding affinity.
Table 2: Influence of Quinoline Moiety Modifications
| Scaffold | Modification | Observed Effect | Reference |
|---|---|---|---|
| Quinolinyl-chromones | 6-methoxy substitution | Modest decrease in cholinesterase inhibitory potential. mdpi.com | mdpi.com |
| Benzenesulfonamides | Attachment at quinolin-8-yl | Activity as NF-κB pathway inhibitors. nih.gov | nih.gov |
Role of the Sulfonamide Linker and N-Substitution (e.g., Primary vs. Secondary Sulfonamide)
The sulfonamide linker (-SO₂NH-) is not merely a spacer but an active participant in ligand-target interactions, often being critical for the compound's biological activity. nih.gov This functional group has several important characteristics:
Hydrogen Bonding: The N-H group of a secondary sulfonamide, as found in 2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide, can act as a hydrogen bond donor. The sulfonyl oxygens (S=O) are strong hydrogen bond acceptors. These interactions are frequently observed in co-crystal structures of sulfonamide-based inhibitors bound to their targets, such as PPARγ. nih.gov
Acidity: The proton on the sulfonamide nitrogen is acidic, allowing the group to exist as an anion at physiological pH. This property is crucial for the mechanism of action of classical sulfonamide inhibitors of carbonic anhydrases, where the deprotonated sulfonamide coordinates to the zinc ion (Zn²⁺) in the enzyme's active site. nih.gov
Structural Rigidity: The sulfonamide bond imparts a specific geometry and a degree of rigidity to the molecule, which helps to orient the attached benzene and quinoline rings in a defined conformation for optimal binding.
The nature of substitution on the sulfonamide nitrogen determines whether it is a primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide. This distinction has significant implications for activity. Primary sulfonamides are the classic zinc-binding group for carbonic anhydrase inhibitors. nih.gov Secondary sulfonamides, like the title compound, may exhibit different binding modes or target different enzymes altogether. The presence of the bulky quinoline group on the nitrogen atom prevents the direct zinc binding seen with primary sulfonamides, suggesting a different mechanism of action or a role as an allosteric modulator if targeting metalloenzymes.
Modifying the linker itself, for instance by elongating it or changing its chemical nature, can also impact activity. In one study, replacing an amino linker with a hydrazide linker in a series of quinoline-based benzenesulfonamides was shown to slightly decrease inhibitory activity against carbonic anhydrases, demonstrating the sensitivity of the biological response to the linker's structure. nih.gov
Conformational Requirements for Optimal Ligand-Target Engagement
The specific spatial arrangement of the nitro-benzene and quinoline rings relative to each other is critical for fitting into the target's binding pocket. A specific "bioactive conformation" is required to align the key interacting groups (e.g., hydrogen bond donors/acceptors, lipophilic regions) with complementary residues on the protein.
Studies on structurally related sulfonamides provide insight into these requirements. For example, the co-crystal structure of the PPARγ partial agonist INT131, a complex sulfonamide-based compound, revealed that the molecule does not bind in a linear fashion but instead wraps around helix 3 of the receptor. nih.gov This specific conformation stabilizes the receptor in a unique way, distinct from other classes of agonists. This highlights that optimal engagement requires the molecule to adopt a precise three-dimensional shape. Substitutions on either aromatic ring can influence the preferred conformation by introducing steric hindrance or new non-covalent interactions, thereby locking the molecule into a more or less active shape.
Computational SAR Approaches
Computational methods are invaluable tools for elucidating SAR, predicting the activity of new analogs, and understanding the molecular basis of ligand-target interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjb.ro It allows researchers to visualize potential binding modes and identify key interactions that stabilize the ligand-protein complex.
For quinoline-sulfonamide derivatives, docking studies have been instrumental in explaining observed biological activities. These simulations often reveal:
Hydrogen Bonds: The sulfonamide N-H and S=O groups are frequently predicted to form hydrogen bonds with polar amino acid residues (e.g., Tyr, Ser, Gln) in the active site. nih.govrsc.org
Hydrophobic and π-π Interactions: The aromatic quinoline and benzene rings are often positioned in hydrophobic pockets, where they can engage in favorable van der Waals and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govrsc.org
Coordination Bonds: In metalloenzymes like carbonic anhydrase, docking can predict the coordination of a primary sulfonamide group with the active site zinc ion. nih.gov
For example, docking studies of quinoline-sulfonamide hybrids as cholinesterase inhibitors showed that the quinoline ring forms π-anion and π-π interactions with TYR 341 and ASP 74, respectively, contributing to the stability of the complex. rsc.org Similarly, docking of benzenesulfonamide analogs into the TrkA receptor identified key hydrophobic interactions with Tyr359, Ser371, and Ile374. nih.gov These computational predictions provide a rational basis for the observed SAR and guide the design of new analogs with improved binding affinity.
Table 3: Predicted Interactions from Molecular Docking of Related Scaffolds
| Ligand Class | Target Protein | Key Predicted Interactions | Reference |
|---|---|---|---|
| Quinoline-sulfonamide hybrids | Cholinesterases | H-bonds (sulfonamide oxygen); π-anion and π-π interactions (quinoline ring). rsc.org | rsc.org |
| Benzenesulfonamide analogs | TrkA Receptor | Hydrophobic interactions (Tyr359, Ile374); Charged interactions (Gln369). nih.gov | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the physicochemical properties of a series of compounds with their biological activity. chemijournal.com These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For sulfonamide and quinoline-containing scaffolds, various 2D and 3D-QSAR studies have been successfully performed. nih.govnih.gov These studies typically involve calculating a set of molecular descriptors for each compound, which can be:
Electronic: Dipole moment, electronegativity, partial charges. nih.gov
Steric: Molecular volume, surface area, shape indices. nih.gov
Hydrophobic: LogP (partition coefficient).
Topological: Descriptors related to molecular connectivity.
Statistical methods like Partial Least Squares (PLS) are then used to build a regression model. For instance, a 3D-QSAR model for benzoxazole (B165842) benzenesulfonamide derivatives identified that steric, electronic, and hydrogen-bond acceptor properties were key contributors to biological activity. chemijournal.commdpi.com A QSAR study on quinolinone-based antitubercular agents suggested that van der Waals volume, electron density, and electronegativity played a pivotal role. nih.gov The statistical significance of a QSAR model is typically assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which indicate the model's predictive power. chemijournal.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetazolamide |
| Ampicillin |
| Bosutinib |
| INT131 (2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide) |
| Lenvatinib |
Future Perspectives and Research Challenges for 2 Nitro N Quinolin 3 Yl Benzene 1 Sulfonamide
Development of Novel and Greener Synthetic Methodologies
A primary challenge in the advancement of 2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide for broader research applications lies in the development of efficient and environmentally sustainable synthetic routes. Traditional methods for sulfonamide synthesis often rely on harsh reagents and organic solvents, posing environmental concerns and limiting scalability. rsc.orgresearchgate.netorganic-chemistry.orgsci-hub.se Future research must prioritize the adoption of green chemistry principles to overcome these limitations.
Key areas for development include:
Mechanochemical Synthesis: This solvent-free approach, which utilizes mechanical force to initiate chemical reactions, has shown promise for the synthesis of sulfonamides. rsc.org A one-pot, double-step mechanochemical procedure could offer a telescopic and cost-effective route to the target compound. rsc.org
Alternative Solvents: The exploration of eco-friendly solvents such as water, ethanol, glycerol, or deep eutectic solvents (DES) presents a viable strategy to reduce the environmental impact of the synthesis. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and waste minimization. acs.org The development of a flow-based protocol for the synthesis of this compound could enable a more efficient and controlled production process. acs.org
Photocatalytic Methods: Transition-metal-free photocatalytic strategies are emerging as powerful tools for constructing sulfonamides under mild conditions, offering a novel avenue for the synthesis of this compound. rsc.org
| Synthetic Approach | Key Advantages | Potential for this compound |
| Mechanosynthesis | Solvent-free, cost-effective, environmentally friendly. rsc.org | A promising route for a sustainable, one-pot synthesis. rsc.org |
| Alternative Solvents | Reduced use of volatile organic compounds, eco-friendly. researchgate.net | Synthesis in water or bio-based solvents could significantly lower the environmental footprint. researchgate.netsci-hub.se |
| Flow Chemistry | Enhanced safety, scalability, and process control; waste minimization. acs.org | Ideal for producing larger quantities of the compound for extensive biological screening. acs.org |
| Photocatalysis | Transition-metal-free, mild reaction conditions. rsc.org | Offers a modern and sustainable alternative to traditional synthetic methods. rsc.org |
Advanced Computational Design and Predictive Modeling for Enhanced Efficacy
Computational approaches are indispensable in modern drug discovery for predicting the biological activity of novel compounds and guiding the design of more potent and selective analogs. For this compound, in silico studies can play a pivotal role in accelerating its development.
Future computational research should focus on:
Molecular Docking: To predict the binding affinity and interaction patterns of the compound with various biological targets. This can help in identifying potential mechanisms of action and in designing derivatives with improved binding characteristics. nih.gov
ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the drug-likeness of the compound and its derivatives at an early stage. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide a more detailed understanding of the electronic properties of the molecule and its interactions within a biological system, aiding in the rational design of more effective compounds.
Immune Network Modeling: Advanced computational techniques, such as those based on artificial immune networks, can be employed to model the structure-property relationships of sulfonamides and guide the design of new compounds with desired activities. researchgate.net
Exploration of Undiscovered Biological Targets and Pathways
The hybrid nature of this compound, combining a quinoline (B57606) scaffold with a sulfonamide moiety, suggests a broad spectrum of potential biological activities. The quinoline ring is a privileged structure in medicinal chemistry, known for its presence in anticancer and anti-infective drugs. nih.gov Similarly, the sulfonamide group is a well-established pharmacophore with a wide range of therapeutic applications. researchgate.net
Future research should aim to explore novel biological targets and pathways for this compound, including but not limited to:
Carbonic Anhydrases (CAs): Quinoline-based sulfonamides have been investigated as inhibitors of cancer-related CA isoforms, such as CA IX and CA XII. nih.govmdpi.com The potential of this compound as a selective inhibitor of these enzymes warrants further investigation.
Pyruvate (B1213749) Kinase M2 (PKM2): Certain quinoline sulfonamide derivatives have been identified as modulators of PKM2, a key enzyme in cancer metabolism. mdpi.com This presents a promising avenue for exploring the anticancer potential of the target compound.
Monoamine Oxidases (MAOs) and Cholinesterases (ChEs): Novel quinoline-sulfonamides have been designed as dual inhibitors of MAOs and ChEs, suggesting their potential as multi-targeting agents for neurodegenerative diseases like Alzheimer's. rsc.org
Bacterial DNA Gyrase and Topoisomerase IV: The quinolone moiety is a known inhibitor of these bacterial enzymes, and the hybridization with a sulfonamide could lead to compounds that can combat bacterial resistance. rsc.org
| Potential Target Class | Rationale for Investigation | Relevant Research Findings |
| Carbonic Anhydrases | Quinoline-sulfonamides have shown potent inhibitory activity against cancer-related isoforms. nih.govmdpi.com | Derivatives have displayed nanomolar inhibition constants (KIs) against hCA IX and hCA XII. mdpi.com |
| Kinases (e.g., PKM2) | Quinoline sulfonamides can modulate the activity of key enzymes in cancer metabolism. mdpi.com | Novel derivatives have been shown to reduce intracellular pyruvate levels in cancer cells. mdpi.com |
| Neuro-enzymes (MAOs, ChEs) | Hybrid quinoline-sulfonamides are being explored as multi-target inhibitors for Alzheimer's disease. rsc.org | Compounds have shown potent inhibition of both MAO-A/B and ChEs in vitro. rsc.org |
| Bacterial Enzymes | The quinoline core is a known antibacterial scaffold that targets DNA synthesis. rsc.org | Hybrid compounds are being developed as a strategy against bacterial resistance. rsc.org |
Integration of Omics Technologies for Comprehensive Mechanistic Insights
To fully understand the biological effects of this compound, it is crucial to move beyond single-target assays and gain a holistic view of its mechanism of action. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.gov
Future research should leverage these technologies to:
Identify Molecular Targets: By comparing the omics profiles of treated versus untreated cells, it is possible to identify the proteins and pathways that are most affected by the compound, thus revealing its molecular targets. nih.gov
Elucidate Mechanisms of Action: Omics data can provide a comprehensive picture of the cellular response to the compound, including changes in gene expression, protein levels, and metabolic pathways, thereby elucidating its mechanism of action. unimi.it
Discover Biomarkers: These technologies can aid in the identification of biomarkers that predict the response to the compound, which is crucial for the development of personalized medicine approaches.
Development of Chemical Biology Tools and Probes
Transforming this compound into chemical biology tools and probes can significantly aid in the study of its biological targets and mechanisms. This involves the strategic modification of the parent molecule to incorporate reporter tags or reactive groups without compromising its biological activity.
Future efforts in this area could include:
Affinity-Based Probes: The synthesis of derivatives containing a tag (e.g., biotin (B1667282) or a fluorescent dye) would allow for the isolation and identification of the compound's binding partners within a complex biological sample.
Photoaffinity Probes: The introduction of a photoreactive group would enable the covalent labeling of the target protein upon UV irradiation, facilitating its identification.
Activity-Based Probes: Designing probes that covalently bind to the active site of an enzyme in an activity-dependent manner can provide valuable information about the functional state of the target.
Addressing Synthetic Accessibility for Scalable Research
For this compound to transition from a laboratory curiosity to a widely studied research compound, challenges related to its synthetic accessibility and scalability must be addressed. The development of a robust and scalable synthesis is a prerequisite for in-depth preclinical and, potentially, clinical investigations.
Key challenges and future directions include:
Route Optimization: A thorough investigation of different synthetic routes is needed to identify the most efficient, cost-effective, and scalable pathway.
Late-Stage Functionalization: Developing methods for the late-stage modification of the sulfonamide scaffold would allow for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. chemrxiv.org
Process Chemistry: The transition from laboratory-scale synthesis to pilot-plant or industrial-scale production will require optimization of reaction conditions, purification methods, and process safety.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves two key steps:
- Quinoline Core Formation : Utilize the Skraup synthesis or Friedländer condensation to construct the quinoline moiety. For example, cyclization of aniline derivatives with glycerol and sulfuric acid under controlled heating (120–140°C) generates the quinoline backbone .
- Sulfonamide Introduction : React the quinoline-3-amine intermediate with 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), using pyridine or triethylamine as a base to neutralize HCl byproducts. Stirring at 0–25°C for 12–24 hours yields the target compound .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the quinoline aromatic protons (δ 8.5–9.0 ppm) and sulfonamide NH (δ 10–11 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting their signals downfield .
- ESI-MS/HRMS : Verify the molecular ion peak ([M+H]+) and isotopic pattern matching the calculated molecular formula (C15H10N3O4S). Discrepancies >2 ppm require re-analysis .
- FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
Q. What solubility and stability profiles should researchers consider for experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Pre-saturate buffers with the compound for aqueous assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., nitro reduction to amine) indicate light sensitivity; store in amber vials at –20°C .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- X-Ray Diffraction : Grow single crystals via slow evaporation (ethanol/water). Use SHELXL for structure refinement, analyzing torsion angles to confirm the nitro group’s orientation and sulfonamide planarity. Compare with deposited data in the Cambridge Structural Database (e.g., related sulfonamides in ) .
- Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H⋯O=S) and π-π stacking (quinoline rings) using Mercury software. These interactions influence packing density and melting points .
Q. What strategies address contradictory biological activity data in receptor studies?
- Methodological Answer :
- Selectivity Profiling : Test against off-target receptors (e.g., 5-HT1A, TRPM8) using radioligand binding assays (3H-LSD or 3H-menthol). A >10-fold selectivity ratio (Ki values) confirms specificity, as demonstrated in 5-HT1F antagonist studies .
- Functional Assays : Use cAMP GloSensor or calcium flux assays to differentiate antagonism from nonspecific effects (e.g., luminescence interference at ≥3 μM) .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., dihydropteroate synthase for antimicrobial activity). Prioritize nitro group hydrogen bonding with Arg63 or Tyr347 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess sulfonamide backbone flexibility. Correlate RMSD values (<2 Å) with experimental IC50 stability .
Q. What analytical approaches differentiate nitro-group reduction byproducts?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (0.1% formic acid in water/acetonitrile gradient) to separate the parent compound (retention time ~8.2 min) from reduced amine derivatives (RT ~6.5 min). Monitor m/z transitions (e.g., 328→281 for the parent vs. 298→251 for the amine) .
- TLC Spottesting : Employ sodium dithionite on silica plates; nitro groups reduce to amines, visible via ninhydrin staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
